N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-ethyl-6,10-dimethyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-5-25(16-10-6-8-14(2)12-16)22(28)18-13-17-20(24(18)4)23-19-15(3)9-7-11-26(19)21(17)27/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZRZQRBVWQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C22H22N4O2
- Molecular Weight : 374.45 g/mol
- CAS Number : 52009114
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from simpler pyrimidine derivatives. The process typically includes the formation of the pyrido-pyrimidine core through cyclization reactions followed by functional group modifications to achieve the desired substituents.
Anticancer Properties
Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. The compound under discussion has demonstrated the ability to inhibit various cancer cell lines, particularly those overexpressing the ephrin receptor (EPH) family. This receptor is implicated in several cancers, making it a target for therapeutic intervention .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 10.5 | |
| A549 (Lung cancer) | 8.7 | |
| HCT116 (Colon cancer) | 12.3 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| N-Ethyl derivative | 15.0 | 5.0 | |
| Celecoxib (Standard) | 0.04 | 0.04 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and receptors associated with tumor growth and inflammation. The compound's structure allows it to interact with ATP-binding sites in kinases, thereby inhibiting their activity and leading to reduced cell proliferation and inflammation.
Case Studies
A clinical trial (NCT03743350) is currently investigating the efficacy of related compounds targeting HER kinases in non-small cell lung cancer (NSCLC). These studies aim to assess the safety and effectiveness of such compounds in patients with specific genetic mutations related to cancer progression .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves various methodologies that focus on creating fused heterocyclic structures. These compounds are derived from the modification of existing pyrimidine structures, which are known for their diverse biological activities. The structural elucidation typically employs spectroscopic techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and the overall molecular framework .
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds similar to this compound have shown promise as anticancer agents by inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Antiviral Properties : Some studies suggest that pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication and may serve as potential antiviral drugs .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Research shows that these compounds can exhibit antimicrobial properties against various pathogens .
- Vascular Endothelial Growth Factor Receptor Inhibition : Similar compounds have been evaluated for their ability to inhibit VEGFR-2, which is crucial in angiogenesis and tumor progression .
Anticancer Activity Assessment
A study conducted on pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that regulate cell proliferation and survival .
Antiviral Study
In vitro studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives effectively inhibit the replication of viruses such as HIV and HCV. The compounds interfere with viral entry or replication processes .
Anti-inflammatory Research
Clinical trials involving related compounds have reported reductions in inflammatory markers in patients with chronic inflammatory conditions. These findings support the therapeutic potential of these compounds in managing inflammation-related diseases .
Preparation Methods
Preparation of 9-Methyl-2-Chloro-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carbaldehyde
The synthesis begins with the condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions. For the 9-methyl variant, 4-methyl-2-aminopyridine reacts with ethyl acetoacetate in acetic acid, yielding 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Compound 16 in). Chlorination at position 2 using phosphorus oxychloride (POCl₃) introduces the requisite leaving group for subsequent cyclization.
Reaction Conditions :
- Reagents: POCl₃ (3 eq), DMF (catalytic), 80°C, 6 h.
- Yield: 78% (pale yellow crystals).
Cyclization with Methyl N-Methylglycinate
The chlorinated aldehyde undergoes nucleophilic attack by methyl N-methylglycinate in methanol under reflux, facilitated by triethylamine (Et₃N). This step forms the pyrrolidine ring via intramolecular cyclization, establishing the 1-methyl substituent.
Mechanistic Insights :
- Nucleophilic substitution displaces chloride with the glycinate amine.
- Aldehyde group participates in Knoevenagel-type condensation, forming the pyrrolo[2,3-d]pyrimidine ring.
Procedure :
Hydrolysis to Carboxylic Acid
Saponification of the methyl ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water generates the free carboxylic acid, essential for amide coupling.
Optimization Notes :
- Prolonged reaction times (>8 h) lead to decarboxylation; optimal yield achieved at 6 h.
- Yield: 89% (off-white powder).
Amidation with N-Ethyl-3-Methylaniline
Activation with 1,1'-Carbonyldiimidazole (CDI)
The carboxylic acid is activated using CDI in acetonitrile, forming an acylimidazole intermediate. This method minimizes racemization and enhances reactivity toward sterically hindered amines.
Procedure :
- Reagents: CDI (1.5 eq), CH₃CN, RT, 2 h.
- Intermediate: 1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonylimidazole .
Coupling with N-Ethyl-3-Methylaniline
The activated intermediate reacts with N-ethyl-3-methylaniline under mild conditions. The secondary amine’s steric bulk necessitates extended reaction times to ensure complete conversion.
Challenges and Solutions :
- Low reactivity of N-ethyl-3-methylaniline addressed by using excess amine (2.5 eq) and elevated temperatures (50°C).
- Yield: 62% (pale yellow solid).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₃H₂₅N₅O₂ : 427.1912 [M+H]⁺.
- Observed : 427.1915 [M+H]⁺ (Δ = 0.7 ppm).
Synthetic Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, DMF | 78 | 95.2 |
| 2 | Methyl N-methylglycinate | 65 | 97.8 |
| 3 | LiOH, THF/H₂O | 89 | 98.5 |
| 4 | CDI, N-Ethyl-3-methylaniline | 62 | 96.1 |
Alternative Pathways and Limitations
- Ullmann Coupling : Attempted coupling of pre-formed bromopyrrolopyrimidine with 3-methyl-N-ethylaniline under CuI catalysis resulted in <20% yield due to steric hindrance.
- Enzymatic Amination : Lipase-mediated amidation in ionic liquids showed promise (45% yield) but required costly biocatalysts.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions with intermediates requiring precise control. A general approach includes:
- Step 1 : Condensation of substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates .
- Step 2 : Cyclization via sodium methoxide in methanol, followed by acidification to isolate the final product.
- Optimization : Monitor reaction temperature (50–60°C for cyclization) and stoichiometric ratios (e.g., 1:1 aldehyde-to-ester ratio). Adjust pH during acidification to ensure precipitation of pure product .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign hydrogen and carbon environments (e.g., distinguishing methyl groups at positions 1 and 9) .
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. observed m/z for C₂₄H₂₃N₅O₂) .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo moiety) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use fluorescence polarization assays if the compound shares a pyrimidine-carboxamide scaffold known to interact with ATP-binding pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ calculation) .
- Solubility/Permeability : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Hypothesis Testing : Compare results from cell-free vs. cell-based assays to distinguish target engagement from off-target effects .
- Dose-Response Validation : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 µM) and standardized controls .
- Data Triangulation : Cross-reference with structural analogs (e.g., pyrido-pyrrolo-pyrimidine derivatives) to identify conserved pharmacophores .
Q. What strategies are recommended for elucidating the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify binding partners .
- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., kinases) to refine docking poses .
- Gene Knockdown/CRISPR : Validate target dependency by silencing candidate genes and assessing rescue effects .
Q. How should in vivo efficacy studies be designed to account for metabolic stability?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites and adjust dosing regimens .
- Species Comparison : Test in both rodents and non-rodents (e.g., zebrafish) to assess cross-species metabolic differences .
Q. What computational tools are effective for SAR (Structure-Activity Relationship) analysis?
- Methodological Answer :
- QSAR Modeling : Utilize Schrödinger’s QikProp or MOE to correlate substituent effects (e.g., N-ethyl vs. N-aryl groups) with bioactivity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., methyl group substitutions) .
Experimental Design & Theoretical Frameworks
Q. How can researchers align experimental design with a theoretical framework for mechanistic studies?
- Methodological Answer :
- Guiding Principle : Link hypotheses to established theories (e.g., kinase signaling pathways for oncology applications) .
- Embedded Design : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., cellular morphology changes) to address multi-layered research questions .
Q. What statistical approaches are critical for analyzing dose-response and toxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
